molecular formula C20H19N5O3 B276647 1-(furan-2-yl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine

1-(furan-2-yl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine

Numéro de catalogue B276647
Poids moléculaire: 377.4 g/mol
Clé InChI: VSDRXXMPPAEADG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(furan-2-yl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is known for its ability to interact with specific receptors in the body, which makes it a promising candidate for the development of new drugs. In

Mécanisme D'action

The mechanism of action of 1-(furan-2-yl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine involves its ability to bind to the angiotensin II type 1 receptor. This receptor is involved in the regulation of blood pressure, and by blocking its activity, this compound can reduce blood pressure and improve cardiovascular function.
Biochemical and Physiological Effects:
Studies have shown that 1-(furan-2-yl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine can reduce blood pressure, improve cardiac function, and reduce the risk of cardiovascular events. It has also been found to have anti-inflammatory and anti-fibrotic effects, which may be beneficial in the treatment of other diseases such as diabetes and kidney disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 1-(furan-2-yl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine in lab experiments is its high selectivity for the angiotensin II type 1 receptor, which reduces the risk of off-target effects. However, its synthesis method is complex, which may limit its use in large-scale experiments.

Orientations Futures

There are several future directions for the research on 1-(furan-2-yl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine. One direction is the development of new drugs that can target the angiotensin II type 1 receptor with greater efficacy and fewer side effects. Another direction is the exploration of its potential applications in the treatment of other diseases such as diabetes and kidney disease. Additionally, further research is needed to understand the long-term effects and safety of this compound.
Conclusion:
In conclusion, 1-(furan-2-yl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine is a promising compound that has potential applications in the field of medicine. Its high selectivity for the angiotensin II type 1 receptor makes it a promising candidate for the development of new drugs that can treat hypertension, heart failure, and other cardiovascular diseases. Further research is needed to explore its potential applications in the treatment of other diseases and to understand its long-term effects and safety.

Méthodes De Synthèse

The synthesis method of 1-(furan-2-yl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine involves several steps. The first step involves the reaction of 2-furylcarbinol with 2-chloroethylamine hydrochloride to form 1-(furan-2-yl)-N-(2-chloroethyl) methanamine. This intermediate is then reacted with 4-(3-methoxybenzyl)-1-phenyl-1H-tetrazol-5-yl chloride to form the final product.

Applications De Recherche Scientifique

1-(furan-2-yl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine has been extensively studied for its potential applications in the field of medicine. It has been found to have high affinity and selectivity for the angiotensin II type 1 receptor, which makes it a promising candidate for the development of drugs that can treat hypertension, heart failure, and other cardiovascular diseases.

Propriétés

Formule moléculaire

C20H19N5O3

Poids moléculaire

377.4 g/mol

Nom IUPAC

N-(furan-2-ylmethyl)-1-[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methanamine

InChI

InChI=1S/C20H19N5O3/c1-26-19-12-15(13-21-14-17-8-5-11-27-17)9-10-18(19)28-20-22-23-24-25(20)16-6-3-2-4-7-16/h2-12,21H,13-14H2,1H3

Clé InChI

VSDRXXMPPAEADG-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNCC2=CC=CO2)OC3=NN=NN3C4=CC=CC=C4

SMILES canonique

COC1=C(C=CC(=C1)CNCC2=CC=CO2)OC3=NN=NN3C4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.